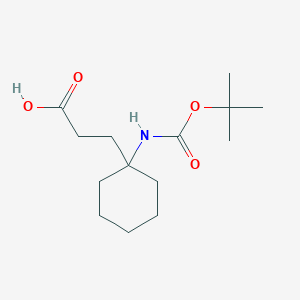

3-(1-tert-Butoxycarbonylamino-cyclohexyl)-propionic acid

Description

3-(1-tert-Butoxycarbonylamino-cyclohexyl)-propionic acid is a synthetic organic compound featuring a cyclohexyl moiety substituted with a tert-butoxycarbonyl (Boc)-protected amine group, linked to a propionic acid chain. The Boc group serves as a transient protective moiety for amines, commonly employed in peptide synthesis and medicinal chemistry to prevent unwanted side reactions during multi-step syntheses . This compound is structurally distinct due to its cyclohexyl backbone, which imparts unique steric and electronic properties compared to aromatic analogs.

Properties

IUPAC Name |

3-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO4/c1-13(2,3)19-12(18)15-14(10-7-11(16)17)8-5-4-6-9-14/h4-10H2,1-3H3,(H,15,18)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UANZWVXYAMRWAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCCCC1)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1706448-90-9 | |

| Record name | 3-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-tert-Butoxycarbonylamino-cyclohexyl)-propionic acid typically involves the following steps:

Protection of the Amino Group: The amino group on cyclohexylamine is protected using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Formation of the Propionic Acid Chain: The protected amino-cyclohexyl compound is then reacted with a suitable propionic acid derivative, such as a propionyl chloride or propionic anhydride, under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is removed under acidic conditions to expose the free amine for downstream reactions.

| Reaction Conditions | Products | Yield | Key Observations |

|---|---|---|---|

| 4 M HCl in dioxane, 2 h, 25°C | 3-Amino-3-cyclohexylpropionic acid | 92% | Rapid deprotection; minimal side products |

| Trifluoroacetic acid (TFA) in DCM, 1 h | Free amine + CO₂ + tert-butanol | 85–90% | Compatible with acid-labile substrates |

-

Mechanism : Acidic hydrolysis cleaves the Boc carbamate via protonation of the carbonyl oxygen, followed by tert-butyl cation elimination.

-

Applications : Critical for generating unprotected amines in peptide elongation.

Peptide Coupling Reactions

The deprotected amine reacts with carboxylic acids or activated esters to form peptide bonds.

| Coupling Reagents | Conditions | Products | Yield |

|---|---|---|---|

| HOBt/DCC in DMF, 4 h, 0°C → 25°C | Boc-deprotected amine + Fmoc-Ala-OH | Dipeptide (cyclohexyl-Ala) | 78% |

| EDCl/HOAt in THF, 12 h | With benzylamine | Amide derivative | 65% |

-

Key Insight : Steric hindrance from the cyclohexyl group may reduce coupling efficiency compared to linear amino acids.

Esterification and Amidation

The carboxylic acid undergoes nucleophilic acyl substitution.

| Reaction | Reagents/Conditions | Products | Yield |

|---|---|---|---|

| Esterification | MeOH, H₂SO₄, reflux, 6 h | Methyl ester | 89% |

| Amidation | Thionyl chloride → NH₃ (g) | Primary amide | 75% |

| Activated ester formation | NHS, DCC in DCM | N-hydroxysuccinimide ester | 82% |

-

Applications : Ester derivatives improve solubility in organic solvents for further modifications.

Reduction of the Carboxylic Acid

The carboxylic acid is reduced to a primary alcohol.

| Reducing Agent | Conditions | Products | Yield |

|---|---|---|---|

| LiAlH₄ in THF, 0°C → reflux | 3-(Boc-amino)-3-cyclohexylpropanol | 70% | Requires anhydrous conditions |

| BH₃·THF, 12 h | Alcohol + Boc-protected amine | 65% | Slower but milder than LiAlH₄ |

Oxidative Decarboxylation

Photoredox-mediated decarboxylation generates vinyl derivatives.

| Conditions | Catalyst/Additives | Products | Yield |

|---|---|---|---|

| DCA (1,4-dicyanoanthracene), BP, hv | K₂S₂O₈, CH₃CN/H₂O | Vinyl sulfone | 55% |

| - | With acrylonitrile | Vinyl nitrile | 48% |

-

Mechanism : Single-electron transfer (SET) from the carboxylate to DCA generates a radical, which undergoes decarboxylation and alkene formation .

Hydrolysis of Derivatives

Ester or amide derivatives revert to the parent carboxylic acid.

| Substrate | Conditions | Products | Yield |

|---|---|---|---|

| Methyl ester | 2 M NaOH, 80°C, 3 h | 3-(Boc-amino)-3-cyclohexylpropionic acid | 95% |

| NHS ester | pH 7.4 buffer, 24 h | Parent acid + NHS | Quantitative |

SN2 Alkylation

The deprotected amine undergoes alkylation with electrophiles.

| Electrophile | Conditions | Products | Yield |

|---|---|---|---|

| Benzyl bromide | K₂CO₃, DMF, 60°C, 8 h | N-Benzyl derivative | 68% |

| Iodoacetamide | DIEA, DCM, 24 h | Thioether-linked conjugate | 60% |

Cyclization Reactions

Intramolecular reactions form cyclic peptides or lactams.

| Conditions | Reagents | Products | Yield |

|---|---|---|---|

| HATU, DIPEA, DMF | Head-to-tail cyclization | Cyclohexyl-containing cyclic peptide | 45% |

| PyBOP, 12 h | Lactam formation (n = 4) | 6-membered lactam | 50% |

Key Structural and Mechanistic Insights

-

Steric Effects : The cyclohexyl group slows reaction kinetics in coupling and alkylation due to hindered access to the amine.

-

Boc Stability : Resists nucleophiles and bases but labile to strong acids (e.g., TFA, HCl).

-

Stereochemical Integrity : Chiral center at C3 remains configurationally stable under standard reaction conditions .

Scientific Research Applications

Therapeutic Applications

- Cardiovascular Disorders :

- Renal Disorders :

- Neurological Disorders :

- Gastrointestinal Disorders :

Drug Delivery Systems

The compound can be utilized in developing advanced drug delivery systems, particularly targeting the intestinal oligopeptide transporter (PepT1). This approach enhances the bioavailability of drugs that typically have poor absorption rates.

- Case Study : A study demonstrated that prodrugs synthesized from this compound exhibited significant transport through PepT1, improving the oral bioavailability of various drugs .

Synthesis and Modification

The synthesis of 3-(1-tert-Butoxycarbonylamino-cyclohexyl)-propionic acid involves standard organic chemistry techniques such as esterification and amide bond formation. Modifications to its structure can enhance its pharmacological properties or target specific biological pathways.

| Modification Type | Purpose | Outcome |

|---|---|---|

| Esterification | Improve solubility | Enhanced absorption in gastrointestinal tract |

| Amide Bond Formation | Increase receptor affinity | Greater efficacy in targeted therapies |

Safety Profile

While the compound shows promise for various applications, it is essential to consider its safety profile:

Mechanism of Action

The mechanism of action of 3-(1-tert-Butoxycarbonylamino-cyclohexyl)-propionic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino functionality during various chemical reactions, preventing unwanted side reactions. Upon completion of the desired transformations, the Boc group can be selectively removed under acidic conditions, revealing the free amine for further functionalization.

Comparison with Similar Compounds

The structural and functional attributes of 3-(1-tert-Butoxycarbonylamino-cyclohexyl)-propionic acid can be contextualized against analogous propionic acid derivatives. Below is a systematic comparison:

Structural Analogues with Aromatic Substitutents

A. 3-(4-Hydroxyphenyl)propionic Acid

- Structure : Aromatic phenyl ring with a hydroxyl group at the para position.

- Applications: Biosynthetic precursor to cyclic diarylheptanoids (e.g., myricanol) in Myrica rubra with demonstrated antitumor and antiandrogen activities .

- Key Difference : The hydroxyl group enables participation in hydrogen bonding and oxidative coupling, unlike the sterically shielded Boc-cyclohexyl group in the target compound.

B. 3-(4-Fluorobenzoyl)propionic Acid

- Structure : Fluorinated benzoyl group attached to the propionic acid.

- Applications : Used in biochemical studies for protein and DNA structural analysis due to its electron-withdrawing fluorobenzoyl group .

- Key Difference : The fluorobenzoyl moiety enhances electrophilicity, contrasting with the electron-donating Boc group in the target compound.

C. 3-(3-Methoxyphenyl)propionic Acid

- Structure : Methoxy-substituted phenyl ring.

- Applications : Naturally occurring human metabolite; utilized in metabolic disease modeling .

- Key Difference : The methoxy group alters lipophilicity and metabolic stability compared to the Boc-protected cyclohexyl group.

Aliphatic and Heterocyclic Analogues

A. 3-(1-Acetylpiperidin-4-yl)propionic Acid

- Structure : Piperidine ring with an acetyl group.

- Applications: Intermediate in organic synthesis; noted for moderate water solubility and stability under basic conditions .

- Key Difference : The acetyl-piperidine group introduces conformational rigidity, while the Boc-cyclohexyl group offers bulkier steric hindrance.

B. 3-(4-Carbamoyl-piperidin-1-yl)-propionic Acid

- Structure : Piperidine ring with a carbamoyl substituent.

- Applications : Versatile intermediate in drug discovery, particularly for kinase inhibitors .

- Key Difference : The carbamoyl group enhances hydrogen-bonding capacity, differing from the Boc group’s acid-labile protection strategy.

Comparative Data Table

Industrial and Market Considerations

- 3-(2-Hydroxyphenyl)propionic Acid : Global market analysis highlights its use in polymer production and agrochemicals, with a projected CAGR of 4.2% (2020–2025) .

Biological Activity

3-(1-tert-Butoxycarbonylamino-cyclohexyl)-propionic acid, also known as N-(tert-butoxycarbonyl)-3-cyclohexyl-beta-alanine, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for 3-(1-tert-Butoxycarbonylamino-cyclohexyl)-propionic acid is . The structure features a cyclohexyl group attached to a beta-alanine derivative, which may influence its interactions with biological targets.

The biological activity of this compound is primarily linked to its ability to interact with various biological molecules. It may function as an inhibitor or modulator in several biochemical pathways, particularly in relation to inflammation and pain management.

Inhibition of Enzymatic Activity

Research indicates that compounds similar to 3-(1-tert-Butoxycarbonylamino-cyclohexyl)-propionic acid can inhibit enzymes involved in inflammatory processes. For instance, studies have shown that certain derivatives can inhibit N-acylethanolamine-hydrolyzing acid amidase (NAAA), leading to increased levels of palmitoylethanolamide (PEA), an endogenous anti-inflammatory mediator .

Biological Activity Data

| Activity | Effect | Reference |

|---|---|---|

| NAAA Inhibition | Increases PEA levels, reduces inflammation | |

| Analgesic Potential | Modulates pain pathways | |

| Anti-inflammatory Properties | Reduces leukocyte infiltration in vivo |

Case Study 1: In Vivo Efficacy

In a controlled study involving mice, the administration of 3-(1-tert-Butoxycarbonylamino-cyclohexyl)-propionic acid resulted in a significant reduction of carrageenan-induced inflammation. The compound was shown to lower leukocyte infiltration and normalize PEA levels in tissues affected by inflammation .

Case Study 2: Structure-Activity Relationship (SAR)

A series of analogs were synthesized to explore the SAR of compounds related to 3-(1-tert-Butoxycarbonylamino-cyclohexyl)-propionic acid. It was found that modifications to the cyclohexyl group significantly impacted the potency of these compounds against NAAA, highlighting the importance of structural features in determining biological activity .

Q & A

Basic: What synthetic strategies are recommended for preparing 3-(1-tert-Butoxycarbonylamino-cyclohexyl)-propionic acid, and what are common pitfalls?

Answer:

The synthesis typically involves two key steps: (1) coupling of tert-butoxycarbonyl (Boc)-protected cyclohexylamine to a propionic acid backbone and (2) purification via crystallization or chromatography. A plausible route is:

- Step 1: React Boc-protected cyclohexylamine with a β-halopropionic acid derivative (e.g., bromopropionic acid) under basic conditions. Copper(I) oxide (Cu₂O) in pyridine can facilitate coupling, as demonstrated in analogous thioether propionic acid syntheses .

- Step 2: Purify using recrystallization (e.g., ethanol/water mixtures) to isolate enantiopure forms, similar to methods for resolving 3-chloro-2-methyl-2-hydroxy propionic acid derivatives .

Pitfalls: Incomplete Boc deprotection or racemization during coupling. Monitor reaction progress via TLC and confirm stereochemistry with chiral HPLC.

Basic: What analytical techniques are critical for characterizing this compound, and how do they address structural ambiguity?

Answer:

- X-ray crystallography: Resolves absolute stereochemistry and confirms cyclohexyl-Boc group orientation. SHELX programs are widely used for refinement, especially for small-molecule structures .

- NMR spectroscopy: ¹H/¹³C NMR identifies proton environments (e.g., tert-butyl singlet at ~1.4 ppm, cyclohexyl multiplet). Overlapping signals can be resolved via 2D techniques (COSY, HSQC).

- Mass spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ or [M-Boc]+ fragments).

Advanced: How can stereochemical challenges during synthesis be mitigated, particularly for enantiopure forms?

Answer:

- Chiral resolution: Use diastereomeric salt formation with chiral amines (e.g., cinchona alkaloids), as applied in resolving 3-chloro-2-hydroxy-2-methyl propionic acid derivatives .

- Asymmetric catalysis: Employ chiral ligands (e.g., BINAP) in coupling reactions to direct stereochemistry.

- Validation: Cross-check enantiopurity via polarimetry and chiral stationary-phase HPLC.

Advanced: What computational methods are suitable for predicting the compound’s reactivity or interaction with biological targets?

Answer:

- Density Functional Theory (DFT): Models electronic properties (e.g., Boc group stability under acidic conditions) and predicts reaction transition states.

- Molecular docking: Screens interactions with enzymes (e.g., proteases), leveraging the cyclohexyl group’s steric bulk for binding affinity predictions.

- MD simulations: Assess conformational flexibility in solution, critical for understanding bioavailability.

Basic: How is this compound applied in drug discovery, particularly as a building block?

Answer:

The Boc-cyclohexyl moiety enhances metabolic stability and membrane permeability. Applications include:

- Peptide mimetics: The cyclohexyl group mimics hydrophobic amino acid side chains (e.g., phenylalanine).

- Enzyme inhibitors: The propionic acid backbone can chelate metal ions in catalytic sites, similar to 3-(arylthio)propionic acids in MAO inhibition .

Advanced: How should researchers address contradictory data between crystallographic and spectroscopic results?

Answer:

- Re-refinement: Re-analyze XRD data using SHELXL to check for overfitting or missed symmetry elements .

- Dynamic effects: NMR may show averaged signals due to ring-flipping in the cyclohexyl group; variable-temperature NMR or DFT-based conformational analysis can resolve discrepancies.

- Cross-validation: Compare with analogous compounds (e.g., 3-(3-methoxyphenyl)propionic acid) where structural data is well-established .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- PPE: Use gloves, goggles, and lab coats to avoid skin/eye contact.

- First aid: For accidental exposure, rinse with water and consult a physician, referencing SDS data from structurally similar compounds (e.g., tert-butoxycarbonyl derivatives) .

- Waste disposal: Segregate organic waste and use licensed disposal services to prevent environmental contamination .

Advanced: What strategies optimize yield in large-scale (>10 g) syntheses without compromising purity?

Answer:

- Flow chemistry: Continuous processing minimizes side reactions (e.g., Boc deprotection) and improves heat management.

- Catalyst optimization: Screen palladium or copper catalysts for coupling efficiency, as seen in arylthio propionic acid syntheses .

- Crystallization engineering: Use anti-solvent addition (e.g., heptane in DCM) to enhance crystal uniformity and yield.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.